BenchChemオンラインストアへようこそ!

(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Medicinal Chemistry Scaffold Optimization Regioisomer Profiling

This (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2173052-86-1) is a chiral, bicyclic sulfone furnished at ≥98% purity for rigorous structure-activity relationship studies. The defined (4aR,7aS) stereochemistry and meta‑pyridyl orientation provide a consistent 3D pharmacophore essential for ATP‑binding site engagement in kinase profiling, while the favorable TPSA (62.3 Ų) and LogP (-0.3476) support CNS drug‑likeness. The free N4 position enables systematic library synthesis. Choose this regioisomer for neuroscience‑targeted screening campaigns where chiral fidelity and CNS exposure are critical.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
CAS No. 2173052-86-1
Cat. No. B1383226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
CAS2173052-86-1
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESC1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3
InChIInChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2/t11-,12+/m0/s1
InChIKeyQORQAYLOYUZFNJ-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2173052-86-1): Definitive Procurement Evidence Guide for Differentiated Scaffold Selection


(4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2173052-86-1) is a chiral, bicyclic sulfone belonging to the octahydrothieno[3,4-b]pyrazine 6,6-dioxide class, characterized by a saturated thienopyrazine core bearing a pyridin-3-ylmethyl substituent at N1 . This compound is predominantly supplied as a research-grade screening compound (≥95–98% purity) for early drug discovery and chemical biology applications .

Why Generic Substitution Fails for (4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide: Regioisomeric and Stereochemical Fidelity Requirements


The octahydrothieno[3,4-b]pyrazine 6,6-dioxide scaffold is subject to N-substitution-dependent modulation of physicochemical properties and potential biological target engagement, meaning that analogs with different N1 substituents cannot be assumed equivalent . Even minor structural changes, such as shifting the pyridine nitrogen from the 3- to the 4-position (CAS 2173052-98-5), preserve identical calculated TPSA (62.3 Ų) and LogP (-0.3476) yet can profoundly alter hydrogen-bonding geometry and target recognition . The defined (4aR,7aS) stereochemistry further constrains the three-dimensional presentation of the substituent, making stereochemically undefined or racemic material unsuitable for structure-activity relationship (SAR) studies where chiral fidelity is critical .

Quantitative Differentiation Evidence for (4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide: Head-to-Head Comparator Data


Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Topological Polar Surface Area and Lipophilicity Comparison

The 3-pyridyl regioisomer (CAS 2173052-86-1) and the 4-pyridyl regioisomer (CAS 2173052-98-5) exhibit identical computed TPSA (62.3 Ų) and LogP (-0.3476) values, as well as identical H-bond acceptor (5), H-bond donor (1), and rotatable bond (2) counts . However, the 3-pyridyl nitrogen is positioned meta to the methylene linker, creating a distinct hydrogen-bond acceptor vector compared with the para-oriented 4-pyridyl nitrogen. This geometric difference, while not captured by scalar TPSA or LogP, is expected to produce regioisomer-dependent binding modes with biological targets, a principle well-established in medicinal chemistry [1].

Medicinal Chemistry Scaffold Optimization Regioisomer Profiling

N-Substituent Pharmacophore Differentiation: Pyridin-3-ylmethyl vs. Methylsulfonyl Topological Polar Surface Area and Lipophilicity Divergence

The pyridin-3-ylmethyl derivative (CAS 2173052-86-1) exhibits a TPSA of 62.3 Ų and LogP of -0.3476, whereas the methylsulfonyl analog (CAS 2165502-08-7) shows a substantially higher TPSA of 83.55 Ų and lower LogP of -1.9832 . This represents a TPSA increase of 21.25 Ų (34%) and a LogP decrease of 1.6356 log units for the methylsulfonyl analog, indicating markedly higher polarity and lower membrane permeability potential. The methylsulfonyl analog has been anecdotally associated with kinase inhibition [1], whereas the pyridin-3-ylmethyl derivative presents a more balanced polarity profile that may favor CNS penetration or distinct target engagement.

Drug Design Physicochemical Profiling Kinase Inhibitor Scaffolds

Purity and Quality Standard Differentiation: ≥98% Certified vs. 95% Minimum

Commercial sources for CAS 2173052-86-1 offer two distinct purity tiers: ≥98% (Chemscene Cat. CS-0681980; MolCore; Leyan) and min. 95% (CymitQuimica/Biosynth, AKSci) . The 98% purity grade is accompanied by storage specifications (sealed in dry, 2–8°C) and batch-specific QC documentation (HPLC, NMR) from certain vendors . In contrast, the cyclopropylmethyl analog (CAS 2173052-27-0, dihydrochloride salt) is typically supplied at 95% purity with no computational property data provided .

Compound Management Quality Control Reproducibility

Stereochemical Integrity: (4aR,7aS) Defined vs. Racemic or Unspecified Stereochemistry

CAS 2173052-86-1 is specifically designated with (4aR,7aS) absolute stereochemistry, as confirmed by its SMILES notation C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CN=CC=C3 . This contrasts with numerous octahydrothieno[3,4-b]pyrazine screening compounds offered by Hit2Lead/ChemBridge that carry the (4aR*,7aS*) relative stereochemistry designation or are explicitly labeled as racemic . The defined absolute stereochemistry is essential for projects requiring enantiopure material for co-crystallography, chiral SAR, or where the enantiomer may display off-target activity.

Chiral Chemistry Stereospecific SAR Enantiomeric Purity

Synthetic Tractability and Derivative Potential: N1-Pyridin-3-ylmethyl as a Versatile Intermediate

The N1-pyridin-3-ylmethyl group in CAS 2173052-86-1 leaves the N4 position of the octahydrothieno[3,4-b]pyrazine core free for further functionalization, as demonstrated by the existence of disubstituted analogs such as (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide and (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(1H-pyrrole-2-carbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide [1][2]. A recent Russian Chemical Bulletin publication describes the synthesis of a series of N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives for biological screening, establishing the general synthetic feasibility of this scaffold class [3].

Synthetic Chemistry Library Design N-Substitution

Optimal Research and Procurement Scenarios for (4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide


Kinase Inhibitor Lead Generation Using the Octahydrothieno[3,4-b]pyrazine 6,6-dioxide Scaffold

The rigid, saturated bicyclic core with a sulfone moiety has been proposed as a template for ATP-binding site engagement in kinases . The pyridin-3-ylmethyl substituent provides a hydrogen-bond-accepting pyridine nitrogen in a specific geometric orientation (meta) that differs from the 4-pyridyl regioisomer, enabling regioisomer-specific SAR exploration [1]. The defined (4aR,7aS) stereochemistry ensures consistent 3D presentation of the pharmacophore, which is critical for kinase selectivity profiling [1].

CNS-Penetrant Probe Design Leveraging Balanced TPSA and LogP

With a computed TPSA of 62.3 Ų and LogP of -0.3476, this compound falls within the favorable range for CNS drug-likeness (typically TPSA < 90 Ų, LogP < 5) . This contrasts with more polar N-substituted analogs such as the methylsulfonyl derivative (TPSA 83.55 Ų, LogP -1.9832), which are less likely to cross the blood-brain barrier . Procurement of this specific regioisomer is therefore warranted for neuroscience-targeted screening campaigns where CNS exposure is desired .

Parallel Library Synthesis with N4 Diversification

The compound is supplied as a monofunctionalized intermediate with the N4 position of the pyrazine ring available for further derivatization . This enables systematic synthesis of disubstituted libraries where the N1-pyridin-3-ylmethyl group is held constant while diverse N4 substituents (acyl, sulfonyl, alkyl) are introduced, an approach validated by the recent synthesis of N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives for biological screening [1]. High-purity (≥98%) starting material is essential for downstream library quality .

Regioisomer Selectivity Profiling in Pyridine-Dependent Target Engagement

The 3-pyridyl vs. 4-pyridyl regioisomeric pair (CAS 2173052-86-1 and CAS 2173052-98-5) provides a minimal chemical perturbation pair for probing the hydrogen-bond geometry requirements of biological targets . Procurement of both regioisomers from a single supplier with consistent purity specifications enables head-to-head comparative profiling in biochemical and biophysical assays, where differential activity can be directly attributed to the pyridine nitrogen position .

Quote Request

Request a Quote for (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.